2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide
Description
2-(1,2-Dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide compound characterized by a 1,2-dimethyl-substituted indole core linked to a 4-ethoxyphenyl acetamide group. This structure combines the aromatic indole scaffold, known for its role in bioactive molecules, with a substituted phenyl ring that may modulate solubility, binding affinity, and metabolic stability. The compound’s molecular formula is C20H20N2O3, with a molecular weight of 336.39 g/mol.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-15-11-9-14(10-12-15)21-20(24)19(23)18-13(2)22(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWVBMJZCHNYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Dimethyl Groups: The 1,2-dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Acylation: The indole derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the 2-oxoacetamide moiety.
Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxoacetamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Indole derivatives are known for their activity against a range of biological targets, including enzymes and receptors.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related indole-3-yl-2-oxoacetamide derivatives, focusing on substituent effects, synthetic yields, and biological activities.
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the indole nitrogen (e.g., dimethyl, adamantyl) and the phenyl acetamide group (e.g., methoxy, ethoxy, halogen). These modifications influence physicochemical properties and bioactivity:
Key Observations :
- Indole Substituents: 1,2-Dimethyl groups (target compound, F12016, C730-0632) enhance steric bulk and may protect against metabolic oxidation.
- Phenyl Substituents : Ethoxy (target) vs. methoxy (C730-0632, 5h) groups balance lipophilicity and solubility. Ethoxy’s longer alkyl chain may prolong half-life but reduce aqueous solubility compared to methoxy .
Key Observations :
- Adamantane-containing analogs (e.g., 5h, 5i) achieve high yields (>85%) under mild conditions, suggesting robust synthetic routes .
- Methoxy/ethoxy-substituted phenyl acetamides (target, C730-0632) may require careful purification due to increased polarity .
Key Observations :
- The 4-ethoxyphenyl group in the target compound may offer a balance between solubility and target engagement compared to bulkier (adamantane) or polar (methoxy) analogs.
- Lack of activity in F12016 underscores the necessity of substituent optimization for biological efficacy .
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of indole derivatives and is characterized by the following chemical structure:
- Chemical Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
- CAS Number : 370850-38-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxoacetamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Inhibition of proliferation |
| HeLa (Cervical) | 18.0 | Caspase activation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
The proposed mechanism involves the modulation of signaling pathways associated with inflammation and cancer progression. The compound may act on the NF-kB pathway, leading to reduced expression of inflammatory mediators and enhanced apoptosis in tumor cells.
Case Studies
-
Study on Breast Cancer Cells :
- A study published in the Journal of Cancer Research demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers in MCF-7 cells.
-
Inflammatory Response in Macrophages :
- In a controlled experiment, macrophages treated with varying concentrations of the compound exhibited reduced levels of TNF-alpha production, suggesting its potential as an anti-inflammatory drug.
Q & A
Q. How can crystallographic data inform the optimization of this compound’s solid-state properties?
- Single-Crystal X-ray Diffraction: Determine bond lengths and angles to identify strain-prone regions. For example, planar indole-acetamide structures may exhibit π-stacking, influencing crystallinity.
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., hydrogen bonds) to guide co-former selection for co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
